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molecular formula C13H11BrN2O3 B1620709 1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide CAS No. 25407-30-1

1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide

Cat. No. B1620709
M. Wt: 323.14 g/mol
InChI Key: LWISKYAUPKPTNZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE029153

Procedure details

To a suitable reaction vessel equipped with an agitator and thermometer is charged approximately 33 parts by weight of pyridine, approximately 100 parts by weight of 4-nitrophenacyl bromide, and about 600 parts by weight of benzene. The so charged mass is agitated for about 16 hours at room temperature, and thereafter the precipitate filtered off and dried. The product is N-(4-nitrophenacyl) pyridinium bromide, a white solid melting at 255-257° C., and which is soluble in water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N+:7]([C:10]1[CH:19]=[CH:18][C:13]([C:14](=[O:17])[CH2:15][Br:16])=[CH:12][CH:11]=1)([O-:9])=[O:8]>C1C=CC=CC=1>[Br-:16].[N+:7]([C:10]1[CH:11]=[CH:12][C:13]([C:14](=[O:17])[CH2:15][N+:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:18][CH:19]=1)([O-:9])=[O:8] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(CBr)=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is agitated for about 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a suitable reaction vessel equipped with an agitator and thermometer
ADDITION
Type
ADDITION
Details
The so charged mass
FILTRATION
Type
FILTRATION
Details
the precipitate filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
[Br-].[N+](=O)([O-])C1=CC=C(C(C[N+]2=CC=CC=C2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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